1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea
Overview
Description
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea is a synthetic compound belonging to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and propylthiourea groups. Pyrazolone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea typically involves the reaction of 4-aminoantipyrine with an appropriate isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 4-aminoantipyrine and propyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: The compound has been investigated for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea involves its interaction with specific molecular targets. The compound is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can interfere with signal transduction pathways by inhibiting key kinases, leading to altered cellular responses.
The specific molecular targets and pathways involved depend on the biological context and the specific enzymes or proteins being studied.
Comparison with Similar Compounds
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea can be compared with other similar compounds, such as:
4-Aminoantipyrine Derivatives: These compounds share a similar pyrazolone core but differ in their substituents.
Thiourea Derivatives: Compounds with thiourea groups are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-propylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-4-10-16-15(21)17-13-11(2)18(3)19(14(13)20)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZYBIHMTZZCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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